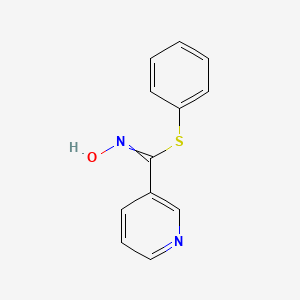
Phenyl N-hydroxypyridine-3-carboximidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-hydroxypyridine-3-carboximidothioate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenyl group attached to a pyridine ring, with an N-hydroxy group and a carboximidothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl N-hydroxypyridine-3-carboximidothioate typically involves the reaction of pyridine-3-carboxylic acid with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl N-hydroxypyridine-3-carboximidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines and thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Phenyl N-hydroxypyridine-3-carboximidothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Phenyl N-hydroxypyridine-3-carboximidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparación Con Compuestos Similares
Phenyl N-hydroxypyridine-3-carboximidothioate can be compared with other pyridine derivatives, such as:
Pyridine-3-carboxamide: Lacks the phenyl and thioate groups, resulting in different chemical properties and applications.
Phenyl N-hydroxypyridine-2-carboximidothioate: Similar structure but with the carboximidothioate group at a different position on the pyridine ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
65010-66-4 |
|---|---|
Fórmula molecular |
C12H10N2OS |
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
phenyl N-hydroxypyridine-3-carboximidothioate |
InChI |
InChI=1S/C12H10N2OS/c15-14-12(10-5-4-8-13-9-10)16-11-6-2-1-3-7-11/h1-9,15H |
Clave InChI |
LNGHXVPKLQHKHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(=NO)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


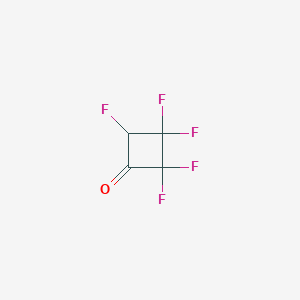
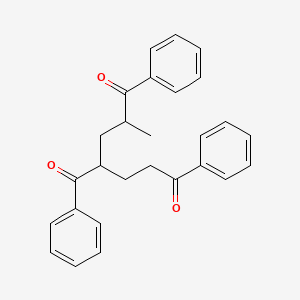
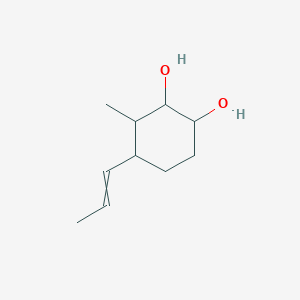
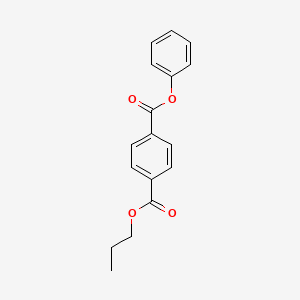

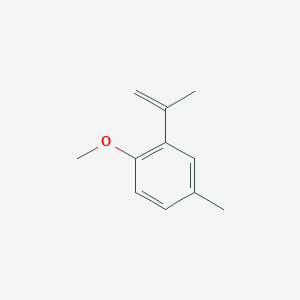
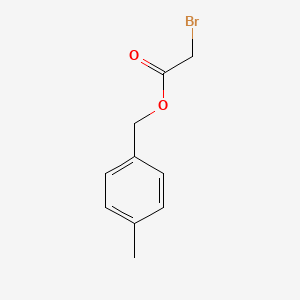

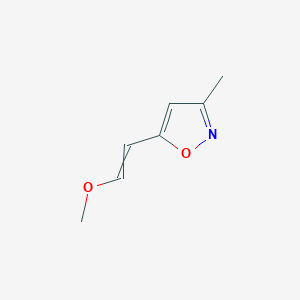
![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)

![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)


